(2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile
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Overview
Description
(2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile is a complex organic compound that features a combination of sulfonyl, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile likely involves multiple steps, including the formation of the sulfonyl, nitro, and trifluoromethyl groups. Typical synthetic routes may include:
Formation of the sulfonyl group: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with an appropriate nucleophile.
Introduction of the nitro group: Nitration reactions using nitric acid and sulfuric acid can introduce the nitro group onto the aromatic ring.
Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The final step may involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of such a compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chlorine atom in the sulfonyl group can be substituted with other nucleophiles.
Addition: The double bond in the prop-2-enenitrile moiety can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Electrophiles: Bromine (Br2), chlorine (Cl2).
Major Products Formed
Amines: From the reduction of the nitro group.
Substituted Sulfonyl Compounds: From nucleophilic substitution reactions.
Addition Products: From reactions involving the double bond.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of advanced materials due to its unique functional groups.
Biology
Biochemical Probes: The compound could be used to study biochemical pathways and enzyme activities.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile: can be compared with other compounds having similar functional groups, such as:
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[5-nitro-2-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF3N2O5S/c23-16-4-7-19(8-5-16)34(31,32)20(13-27)11-14-10-17(28(29)30)6-9-21(14)33-18-3-1-2-15(12-18)22(24,25)26/h1-12H/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZSVIPGBVFDRZ-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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